molecular formula C19H23NO3S B4062223 4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine

4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine

Cat. No.: B4062223
M. Wt: 345.5 g/mol
InChI Key: IBVDEYCKBGNESF-UHFFFAOYSA-N
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Description

4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.13986477 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with morpholine and sulfonamide structures, similar to 4-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}morpholine, have demonstrated antimicrobial properties. For instance, Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various strains of bacteria and fungi, highlighting its potential in combating multidrug-resistant strains of microorganisms (Oliveira et al., 2015).

Organic Synthesis and Oxidation Reactions

Morpholine derivatives have been employed in the improvement of odorless Corey–Kim and Swern oxidations, as reported by Nishide et al. (2004), indicating their utility in organic synthesis processes (Nishide et al., 2004). Additionally, Ye et al. (2016) designed a new type of sulfoxide that enhanced Swern oxidation of alcohols under mild conditions, showing the relevance of such compounds in facilitating organic reactions (Ye et al., 2016).

Anticancer Research

Research on novel indole-based sulfonohydrazide derivatives containing morpholine rings, as conducted by Gaur et al. (2022), has shown promise in anticancer activity, particularly against breast cancer cells. This indicates a potential application in designing anticancer therapies (Gaur et al., 2022).

Electrochemical and Material Science

Morpholinium-functionalized polymers have been investigated for their suitability in electrochemical applications, such as in fuel cells, due to their stability and conductivity. Morandi et al. (2015) explored novel anion-exchange membranes based on morpholinium blends, highlighting their potential in enhancing the performance of electrochemical devices (Morandi et al., 2015).

Properties

IUPAC Name

4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-16-7-9-18(10-8-16)24(21,22)15-19(17-5-3-2-4-6-17)20-11-13-23-14-12-20/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDEYCKBGNESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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